

Spectroscopic Characterization of Dioxaspiro Compounds: A Comparative Technical Guide

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Compound of Interest

Compound Name: *5,8-Dioxaspiro[3.5]nonan-6-ylmethanol*

CAS No.: 2169090-39-3

Cat. No.: B2504998

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Executive Summary

Dioxaspiro compounds, particularly 1,7-dioxaspiro[5.5]undecanes and 1,6-dioxaspiro[4.4]nonanes, represent a privileged scaffold in drug discovery, serving as the core motif in diverse natural products (e.g., avermectins, spongistatins) and synthetic pharmacophores. The critical challenge in their characterization is not merely connectivity, but the stereochemical assignment at the spiro-center. The presence of two oxygen atoms attached to a single quaternary carbon creates a unique electronic environment governed by the anomeric effect, which dictates the thermodynamic stability of the system.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Density Functional Theory (DFT) calculation, Mass Spectrometry (MS), and X-ray crystallography in resolving these structural nuances. It provides a validated workflow for researchers to unambiguously assign configuration without relying solely on difficult-to-obtain single crystals.

Part 1: Comparative Analysis of Characterization Methods

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for dioxaspiro characterization. However, standard 1D

¹H NMR is often insufficient due to signal overlap in the methylene envelope.

- Technique:

¹³C NMR & 2D NOESY/ROESY

- Utility: Stereochemical assignment via the Anomeric Effect.
- Mechanism: In dioxaspiro systems, the spiro-carbon signal and adjacent carbons are highly sensitive to the orientation of the oxygen lone pairs.
 - Thermodynamic Isomer (Double Anomeric Effect): Both oxygens are axial relative to the other ring. This conformation is stabilized by hyperconjugation. It typically exhibits the most upfield ¹³C shifts for the spiro-carbon due to increased electron density.
 - Kinetic Isomers: One or both oxygens are equatorial. These lack the full stabilization of the anomeric effect and show distinct downstream shifts.
- Limitation: Requires reference data or a mixture of isomers to confidently distinguish "upfield" from "downfield" in novel analogs.

Computational NMR (DFT-GIAO): The Modern Validator

When experimental reference standards are absent, Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is the most robust alternative.

- Technique: DFT-GIAO (e.g., mPW1PW91/6-311+G(d,p))
- Utility: Ab initio prediction of chemical shifts to compare with experimental data.
- Metric: DP4+ Probability. This statistical method quantifies the likelihood that an experimental spectrum matches a calculated structure.
- Advantage: Can distinguish between diastereomers with subtle spectral differences (e.g., ppm) where human intuition fails.

Mass Spectrometry (MS): Structural Verification

MS is less effective for stereochemistry but crucial for confirming the spiro-connectivity and ring size.

- Technique: EI-MS (Electron Ionization)[1][2]
- Utility: Fragmentation fingerprinting.[1]
- Characteristic Pattern: Dioxaspiro compounds undergo a specific Retro-Diels-Alder (RDA) type fragmentation or
-cleavage at the spiro center.
 - Example: 1,7-dioxaspiro[5.5]undecane (
) typically shows a base peak or significant fragment resulting from ring opening and loss of an alkyl chain or ethylene unit.
- Limitation: Isomers (cis/trans) often yield identical mass spectra.

X-Ray Crystallography: The "Platinum" Standard

- Utility: Absolute configuration determination.
- Limitation: Dioxaspiro compounds, particularly simple spiroketals, are often oils or low-melting solids, making crystallization the bottleneck.

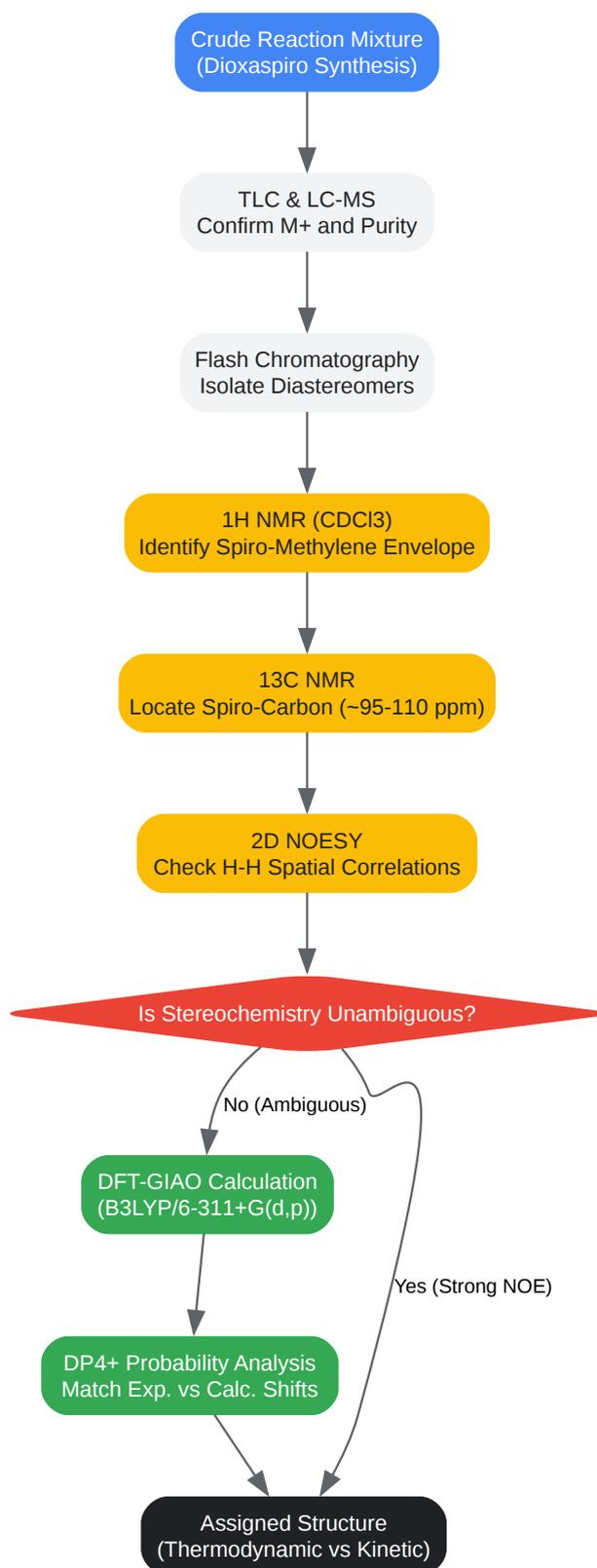
Part 2: Data Presentation & Decision Matrix

Table 1: Comparative Efficacy of Methods for Dioxaspiro Analysis

Feature	1D/2D NMR	DFT-GIAO Calculation	Mass Spectrometry (EI)	X-Ray Crystallography
Connectivity	High	N/A	High	High
Relative Stereochem	High (via NOE)	High (via DP4+)	Low	High
Absolute Config	Low (requires chiral solvating agents)	High (requires VCD/ECD)	Low	High
Sample State	Solution	Virtual	Gas Phase	Solid Crystal
Throughput	High	Medium	High	Low
Cost	Low	Low (Compute time)	Low	High

Visualization: Characterization Workflow

The following diagram outlines the logical flow for assigning the structure of a newly synthesized dioxaspiro compound.



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Figure 1: Decision matrix for the stereochemical assignment of dioxaspiro compounds, integrating experimental NMR with computational validation.

Part 3: Detailed Experimental Protocol

Protocol: Thermodynamic Equilibration and Characterization

This protocol describes the synthesis of the thermodynamic spiroketal (stabilized by the anomeric effect) to serve as a reference standard for characterization.

Objective: Synthesize and characterize 1,7-dioxaspiro[5.5]undecane to observe the "double anomeric" effect in NMR.

1. Synthesis (Acid-Catalyzed Cyclization)

- Reagents:
 - Valerolactone, Allylmagnesium bromide, p-Toluenesulfonic acid (pTSA).
- Step A: React
 - valerolactone (1.0 eq) with allylmagnesium bromide (2.2 eq) in THF at -78°C to form the open-chain diol-ketone precursor. Quench with saturated .
- Step B (Cyclization): Dissolve the crude intermediate in benzene or DCM. Add catalytic pTSA (0.1 eq). Stir at room temperature for 12 hours.
 - Note: Acid catalysis drives the equilibrium toward the thermodynamically most stable isomer (double anomeric effect).

2. Spectroscopic Characterization Workflow

Step 1: Mass Spectrometry (Verification)

- Method: GC-MS (EI, 70 eV).
- Expectation: Look for Molecular Ion (

) at m/z 156.

- Key Fragments: m/z 98 (loss of propanyl chain via ring opening) or m/z 113 (alpha-cleavage).

Step 2:

^{13}C NMR (The Anomeric Test)

- Setup: Dissolve 10 mg sample in

• Acquire proton-decoupled
 ^{13}C spectrum (minimum 256 scans).
- Analysis: Focus on the quaternary spiro-carbon signal.
 - Thermodynamic Isomer: Signal typically appears at 95–98 ppm. The field effect of the two axial oxygen lone pairs shields this carbon.
 - Kinetic Isomer: If present (minor component), the spiro-carbon will appear downfield, typically 100–105 ppm.

Step 3: NOESY (Spatial Confirmation)

- Setup: 2D NOESY experiment with a mixing time of 500-800 ms.
- Analysis: Look for cross-peaks between the axial protons adjacent to the oxygens on Ring A and the axial protons on Ring B.
 - Interpretation: In the thermodynamic isomer, the rings are perpendicular but the axial protons are often too distant for strong NOE. However, 1,3-diaxial interactions within each ring confirm the chair conformation.

Step 4: DFT Validation (Optional but Recommended)

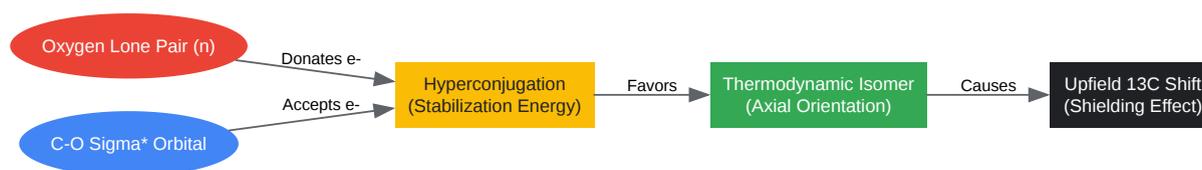
- Software: Gaussian 16 or ORCA.
- Workflow:

- Build candidate structures (cis/trans isomers).
- Optimize geometry: B3LYP/6-31G(d).
- Calculate NMR: NMR=GIAO B3LYP/6-311+G(2d,p) SCRF=(Solvent=Chloroform).
- Compare calculated

values with experimental data using the MAE (Mean Absolute Error) metric.

Part 4: The Anomeric Effect Visualization

Understanding the electronic stabilization is key to interpreting the spectra. The following diagram illustrates why the thermodynamic isomer is favored and how it influences the chemical shift.



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Figure 2: The stereoelectronic basis of the anomeric effect in spiroketals. The interaction between the oxygen lone pair and the anti-bonding orbital of the adjacent C-O bond stabilizes the axial conformation, resulting in distinct NMR shielding.

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